![molecular formula C14H22N2 B1522052 (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine CAS No. 477600-69-4](/img/structure/B1522052.png)
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
概述
描述
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a piperidine derivative that has garnered attention for its significant biological activity, particularly as a potential inhibitor of Janus kinase (JAK) enzymes. This compound's unique stereochemistry and functional groups contribute to its selectivity and potency against specific biological targets, making it a valuable candidate for therapeutic applications.
- Molecular Formula : CHN (Dihydrochloride form: CHClN)
- Molecular Weight : 224.36 g/mol (base), 291.26 g/mol (dihydrochloride)
- Appearance : White to off-white solid
- Solubility : Enhanced by dihydrochloride salt form
The compound's structure allows it to interact with various enzymes and receptors, influencing multiple biochemical pathways. Its stereochemistry is critical for its biological activity, particularly in asymmetric synthesis where it can act as a catalyst or auxiliary.
Research indicates that this compound primarily functions as an inhibitor of JAK enzymes, particularly JAK3. This inhibition can modulate immune responses and has implications in treating autoimmune diseases such as rheumatoid arthritis and lupus. The mechanism involves the compound binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Biological Activity Overview
- Inhibition of Janus Kinases : The primary biological activity of this compound is its role as a JAK inhibitor. JAKs are crucial in mediating cytokine signaling pathways that are often dysregulated in autoimmune diseases.
-
Potential Therapeutic Applications :
- Autoimmune Disorders : Research suggests it may be effective in treating conditions like rheumatoid arthritis, lupus, and psoriasis due to its immunosuppressive properties.
- Cancer Treatment : Its ability to modulate immune responses could also be beneficial in cancer therapies that require immune system engagement.
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Stereoisomer | Different stereochemistry affects biological activity |
Tofacitinib | Janus kinase inhibitor | Developed specifically for autoimmune diseases |
N-Methyl-N-(1-benzylpiperidin-4-yl)acetamide | Alkylated amine | Variation in alkyl substitution alters potency |
This table illustrates how this compound stands out due to its specific stereochemistry and biological activity profile compared to other piperidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Immune Modulation : In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent.
- Neuropharmacological Research : Preliminary findings indicate that the compound may also interact with neurotransmitter systems, which could position it as a candidate for treating neurological disorders.
科学研究应用
Role in Drug Development
Tofacitinib is a JAK inhibitor that has shown efficacy in treating conditions such as rheumatoid arthritis and ulcerative colitis. The compound (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine serves as a key intermediate in the synthesis of Tofacitinib. Research has highlighted the importance of stereochemistry in the efficacy of JAK inhibitors, leading to investigations into the enantiomeric forms of this compound for optimized therapeutic effects .
Synthetic Pathways
The synthesis of this compound involves several steps that can include chiral resolution techniques to isolate the desired enantiomer from racemic mixtures. Various methods have been explored to enhance yield and purity during synthesis .
Enzymatic Methods
Recent studies have identified enantiocomplementary imine reductases (IREDs) that facilitate the asymmetric synthesis of this compound. This green methodology not only improves efficiency but also minimizes environmental impact compared to traditional chemical synthesis methods .
Toxicological Profile
This compound is classified under acute toxicity categories and requires careful handling due to potential health hazards. Safety data sheets recommend precautions such as using personal protective equipment when handling this compound to prevent ingestion or skin contact .
Storage Conditions
The compound should be stored in an inert atmosphere at room temperature to maintain stability and prevent degradation .
属性
IUPAC Name |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。